molecular formula C14H19ClN4S B14458498 Guanidine, N-(1,1-dimethylethyl)-N'-phenyl-N''-2-thiazolyl-, monohydrochloride CAS No. 72041-71-5

Guanidine, N-(1,1-dimethylethyl)-N'-phenyl-N''-2-thiazolyl-, monohydrochloride

Cat. No.: B14458498
CAS No.: 72041-71-5
M. Wt: 310.8 g/mol
InChI Key: QZRLSBVYRGURFJ-UHFFFAOYSA-N
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Description

Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a guanidine group, a phenyl group, and a thiazolyl group, making it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride typically involves the reaction of guanidine derivatives with appropriate phenyl and thiazolyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is often cooled to low temperatures using a dry ice/isopropyl alcohol bath to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the product. The process typically includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane, triethylamine, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.

Scientific Research Applications

Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The phenyl and thiazolyl groups may contribute to the compound’s binding affinity and specificity for certain targets, enhancing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Guanidine, N-(1,1-dimethylethyl)-N’,N’'-diphenyl-
  • Guanidine, N’‘-(1,1-dimethylethyl)-N,N,N’,N’-tetramethyl-

Uniqueness

Compared to similar compounds, Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-, monohydrochloride is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.

Properties

CAS No.

72041-71-5

Molecular Formula

C14H19ClN4S

Molecular Weight

310.8 g/mol

IUPAC Name

2-tert-butyl-1-phenyl-3-(1,3-thiazol-2-yl)guanidine;hydrochloride

InChI

InChI=1S/C14H18N4S.ClH/c1-14(2,3)18-12(17-13-15-9-10-19-13)16-11-7-5-4-6-8-11;/h4-10H,1-3H3,(H2,15,16,17,18);1H

InChI Key

QZRLSBVYRGURFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(NC1=CC=CC=C1)NC2=NC=CS2.Cl

Origin of Product

United States

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